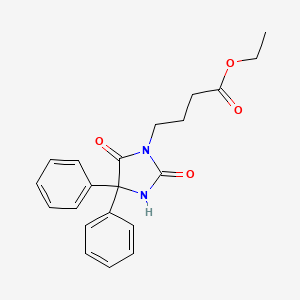

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (DPHBE) is an important compound used in various scientific research applications. It is a derivative of 5,5-diphenylhydantoin (DPH), an anticonvulsant drug used in the treatment of epilepsy. DPHBE is a white crystalline solid, with a melting point of 200-203°C and a density of 1.2-1.3 g/cm3. It is soluble in water, alcohol, and most organic solvents. DPHBE has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Metabolite Characterization

- A study identified a new metabolite of 5,5-diphenylhydantoin, formed by direct glucuronidation without prior aryl hydroxylation, characterized as the N-3 glucuronide (Smith et al., 1977).

Alkylation Studies

- Research on the alkylation of 3-ethyl-5,5-diphenylhydantoin found the rate of alkylation to decrease in a specific order, indicating an SN2 mechanism. The reactivity of the N1 nitrogen atom was influenced by the C5 substituent (Sagher et al., 1978).

Radioimmunoassay Development

- A radioimmunoassay procedure for measuring phenytoin (5,5-diphenylhydantoin) in serum samples was developed, using specific antibodies and tracers (Samuel et al., 1991).

Reaction and Derivative Formation

- The reaction between chlorodiphenylacetic acid and thiourea was studied, discussing the formation of 5,5-diphenylpseudothiohydantoin and other secondary products (Rahman & Gatica, 2010).

Serum Level Analysis in Children

- A study explored the treatment of epilepsy with diphenylhydantoin, focusing on maintaining constant and effective drug concentrations in the central nervous system (Svensmark & Buchthal, 1964).

Regioselective N3-Alkylation

- A study reported on the regioselective N3-alkylation of 5,5-diphenyl-2-thiohydantoin using a mild base and α,β-unsaturated esters under solvent-free conditions (Imanzadeh et al., 2016).

Fluorometric Assay Development

- A sensitive assay procedure for 5,5-diphenylhydantoin involving oxidation to form benzophenone was developed, offering a simple means for evaluating drug effectiveness (Dill & Glazko, 1972).

Propiedades

IUPAC Name |

ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-2-27-18(24)14-9-15-23-19(25)21(22-20(23)26,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLQWAFBJPVDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652562 |

Source

|

| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester | |

CAS RN |

56976-65-9 |

Source

|

| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)